6-Methoxy-4-methyl-1H-indole
Overview
Description
6-Methoxy-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-methoxy-4-methyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the production of reactive oxygen species and inflammation . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, they can downregulate the expression of various signal transduction pathways regulating the genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . The downstream effects of these interactions are likely to be complex and depend on the specific context of the biological system.
Result of Action
Indole derivatives are known to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects suggest that this compound could potentially have a wide range of molecular and cellular effects.
Action Environment
It is known that the optimal conditions for the synthesis of certain indole derivatives include specific temperatures and ph levels These factors could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
6-Methoxy-4-methyl-1H-indole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound has been found to bind to specific protein receptors, influencing their activity and modulating biochemical pathways . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, altering their activity and influencing metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound has been found to affect cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the compound’s stability and its potential long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to have beneficial effects on cellular function, including the modulation of cell signaling pathways and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and alterations in metabolic pathways . These dosage effects are crucial for understanding the compound’s therapeutic potential and its safety profile in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further interact with cellular pathways . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-methoxyindole with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for 6-Methoxy-4-methyl-1H-indole often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the 2nd and 3rd positions of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-4-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methoxyindole: Lacks the methyl group at the 4th position.
4-Methylindole: Lacks the methoxy group at the 6th position.
Indole: The parent compound without any substitutions.
Uniqueness: 6-Methoxy-4-methyl-1H-indole is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and biological activity compared to its unsubstituted counterparts .
Properties
IUPAC Name |
6-methoxy-4-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8(12-2)6-10-9(7)3-4-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIKXCCZQGDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646477 | |
Record name | 6-Methoxy-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-27-7 | |
Record name | 6-Methoxy-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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